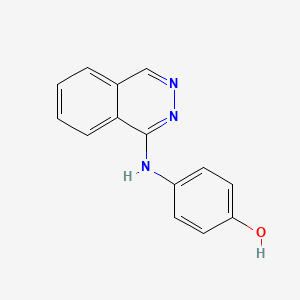

4-(Phthalazin-1-ylamino)phenol

説明

4-(Phthalazin-1-ylamino)phenol is a heterocyclic compound featuring a phthalazine core linked to a phenolic group via an amino bridge. Phthalazine derivatives are widely studied for their diverse pharmacological and material science applications, including anticancer, antimicrobial, and nonlinear optical (NLO) properties . The presence of the phenol moiety enhances solubility and hydrogen-bonding capacity, which is critical for interactions in biological systems or material matrices.

特性

分子式 |

C14H11N3O |

|---|---|

分子量 |

237.26 g/mol |

IUPAC名 |

4-(phthalazin-1-ylamino)phenol |

InChI |

InChI=1S/C14H11N3O/c18-12-7-5-11(6-8-12)16-14-13-4-2-1-3-10(13)9-15-17-14/h1-9,18H,(H,16,17) |

InChIキー |

QOBATJOKRUDYFZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=NN=C2NC3=CC=C(C=C3)O |

製品の起源 |

United States |

類似化合物との比較

4-Chloro-N-(4-(4-methylphthalazin-1-ylamino)phenyl)benzamide (5d)

- Structure : Contains a methyl-substituted phthalazine core and a benzamide group.

- Synthesis : Achieved in 51% yield via nucleophilic substitution, with characterization by $^1$H NMR, FT-IR, and MS .

- Key Differences: The benzamide and methyl groups introduce steric bulk and alter electronic properties compared to the simpler phenol derivative.

1-Aryl-3-(4-(4-substituted phthalazin-1-ylamino)phenyl)ureas (6a-f)

- Structure: Urea-linked aryl groups replace the phenol in 4-(Phthalazin-1-ylamino)phenol.

- Synthesis : Yields range from 30–53%, with melting points varying (145–171°C) depending on substituents .

- Applications : Explored for antitumor activity, with substituents like chlorophenyl (6b) showing higher stability and activity .

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide

- Structure: Combines phthalazin-1-ylamino, phenol, and benzamide moieties.

- Key Differences : The benzamide group increases molecular weight (C${21}$H${18}$N$4$O$2$) and introduces amide-based polarity.

- Applications : Tested as a Kallikrein 14 inhibitor (IC$_{50}$ = 96,000 nM), suggesting lower potency compared to optimized derivatives .

Antitumor Activity

- This compound Derivatives: Derivatives with urea or benzamide groups (e.g., 6a-f) show enhanced antitumor activity due to improved DNA intercalation or enzyme inhibition .

- Isoindole-1,3-dione Derivatives (e.g., compound 12 in ): Exhibit antitumor effects via isoindole-1,3-dione’s ability to disrupt cellular redox balance, a mechanism distinct from phenol-based phthalazines .

Nonlinear Optical (NLO) Properties

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (): Demonstrates strong NLO activity (nonlinear refractive index $n_2 = 10^{-6}$ cm$^2$/W) due to charge transfer interactions.

Physicochemical and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。